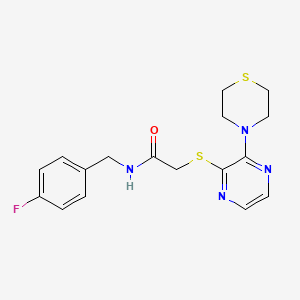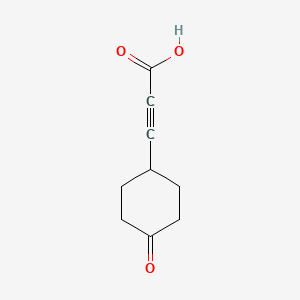![molecular formula C11H16N2O3 B2587815 ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate CAS No. 1697280-06-0](/img/structure/B2587815.png)
ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and an oxolane (or tetrahydrofuran) ring, which is a five-membered ring containing one oxygen atom . The presence of these functional groups could suggest potential biological activity, as both imidazole and oxolane rings are found in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and oxolane rings, along with an ester group (carboxylate ethyl ester). The spatial arrangement of these groups and their electronic properties would influence the compound’s reactivity and potential interactions with other molecules .Applications De Recherche Scientifique
Synthesis Methodologies
Researchers have developed efficient methodologies for synthesizing complex molecules incorporating the ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate moiety. For instance, a one-pot synthesis approach using 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst facilitates the synthesis of polyhydroquinoline derivatives, demonstrating the utility of this moiety in constructing diverse and potentially bioactive compounds (Khaligh, 2014).
Catalytic Applications
N-Heterocyclic carbene (NHC) catalysts, related to the imidazole structure, have shown efficiency in transesterification/acylation reactions, indicating potential catalytic applications of derivatives like ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate in organic synthesis and possibly in industrial processes (Grasa, Gueveli, Singh, & Nolan, 2003).
Material Science and Electrochemistry
The imidazole derivatives have also found applications in material science and electrochemistry. For example, ionic liquids containing imidazole units have been used to modulate electrochemical reduction processes, offering insights into new material properties and reaction mechanisms that could be applicable to ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate (Sun, Ramesha, Kamat, & Brennecke, 2014).
Advanced Organic Synthesis
Ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate and its analogs are key intermediates in advanced organic synthesis, enabling the construction of complex molecular architectures. This is exemplified by the synthesis of (±)-Dihydrorecifeiolide, where ethyl 1-(2′-formylethyl)-2-oxocyclooctane-1-carboxylate serves as a precursor in a series of regioselective and stereoselective reactions (Milenkov & Hesse, 1986).
Nucleic Acid Chemistry
In nucleic acid chemistry, derivatives of ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate have been used for the synthesis of nucleotide analogs, demonstrating the compound's utility in the synthesis of biologically relevant molecules (Ewing, Mackenzie, Rouse, & Scrowston, 1995).
Safety And Hazards
Orientations Futures
The study of complex organic compounds like “ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic biology. Future research could explore its synthesis, properties, and potential applications .
Propriétés
IUPAC Name |
ethyl 1-(oxolan-2-ylmethyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)10-7-13(8-12-10)6-9-4-3-5-16-9/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCMPHCKJWDBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

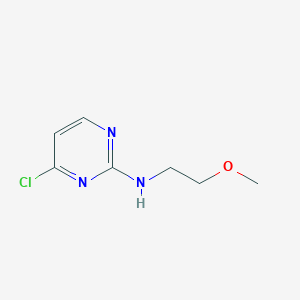
![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)
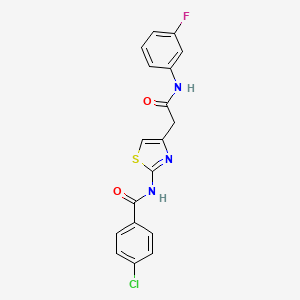
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)
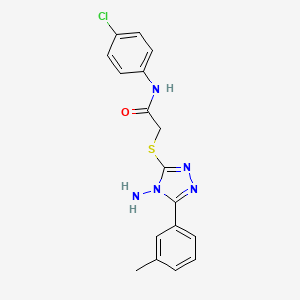
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2587746.png)
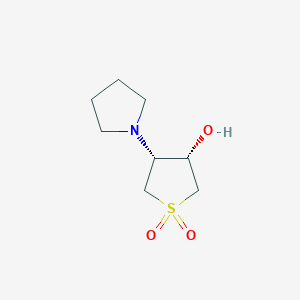
![N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B2587748.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)
![N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2587751.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)
